4-Vinylbenzyl acetate
Overview
Description
4-Vinylbenzyl acetate is a chemical compound that is utilized in various synthetic and polymerization processes. Although direct studies on 4-Vinylbenzyl acetate are limited, research on similar vinyl compounds and derivatives provides insights into its synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of compounds related to 4-Vinylbenzyl acetate involves various chemical reactions, including radical polymerization and cascade annulation reactions. For instance, amphiphilic triblock copolymer of polystyrene and poly(4-vinylbenzyl glucoside) was synthesized via TEMPO-mediated living radical polymerization, indicating a method that could be adapted for 4-Vinylbenzyl acetate synthesis (Narumi et al., 2002).
Molecular Structure Analysis
The molecular structure of derivatives of vinyl compounds has been extensively analyzed. For example, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate was solved, revealing nearly coplanar arrangements of carbon and oxygen atoms and highlighting the potential structural characteristics of 4-Vinylbenzyl acetate-related compounds (Baolin et al., 2007).
Chemical Reactions and Properties
The reactivity and chemical properties of 4-Vinylbenzyl acetate derivatives involve interactions with various reagents. The N-heterocyclic carbene-catalyzed reactions of vinyl substituted arylaldehydes with nitrosoarenes produced multifunctional 2,3-benzoxazin-4-ones, indicating the versatile reactivity of vinyl benzyl compounds in creating complex structures (Sun & Cheng, 2012).
Physical Properties Analysis
The physical properties of vinyl benzyl compounds, such as their crystalline structures and thermal behavior, have been characterized in several studies. For instance, the synthesis and characterization of liquid crystalline poly(p-vinylbenzyl ether)s, which exhibit nematic and smectic mesophases, provide insights into the thermal and phase behaviors that could be relevant to 4-Vinylbenzyl acetate (Percec et al., 1987).
Scientific Research Applications
Synthesis of graft copolymers with polyisobutylene branch chains : Research by Li et al. (2010) discusses the copolymerization of 4-vinylbenzyl chloride (VBC) and vinyl acetate (VAC), used for the cationic polymerization of isobutylene (IB). This study highlights the use of 4-Vinylbenzyl acetate derivatives in polymerization processes (Li et al., 2010).
CO2-switchable amidine monomer : Liu et al. (2016) investigated a CO2 responsive monomer, 4-vinylbenzyl amidine, highlighting its use in smart systems capable of switching hydrophobicity/hydrophilicity upon CO2 stimulation. This suggests potential applications in environmentally responsive materials (Liu, Yin, & Feng, 2016).
Corrosion inhibition : Nahlé et al. (2008) studied the effect of 4-vinylbenzyl triphenyl phosphonium chloride on the corrosion inhibition of mild steel, demonstrating its potential application in corrosion prevention and material protection (Nahlé, Abu-Abdoun, & Abdel-Rahman, 2008).
Synthesis of polystyrene microgel : Narumi et al. (2006) discussed the synthesis of polystyrene microgel with glucose as a hydrophilic segment via controlled free-radical polymerization, using 4-vinylbenzyl glucoside peracetate. This indicates its application in creating hydrophilic properties in polymers (Narumi et al., 2006).
Use in creating homochiral olefin-Copper(I) coordination polymer grids : Xie et al. (2003) synthesized a homochiral copper(I)-olefin coordination polymer using 4-Vinylbenzylcinchonidinium chloride. This work suggests its application in the field of coordination chemistry and potentially in chiral separation technologies (Xie et al., 2003).
Safety And Hazards
4-Vinylbenzyl acetate is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
4-Vinylbenzyl acetate has been used in the synthesis of well-defined functional cylindrical polymer brushes via RAFT polymerization . It has also been used in the direct synthesis of novel antibacterial diblock copolymers . These studies suggest that 4-Vinylbenzyl acetate has potential applications in the field of polymer chemistry and materials science.
properties
IUPAC Name |
(4-ethenylphenyl)methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-10-4-6-11(7-5-10)8-13-9(2)12/h3-7H,1,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIKPUSDAWATBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370611 | |
Record name | 4-VINYLBENZYL ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Vinylbenzyl acetate | |
CAS RN |
1592-12-7 | |
Record name | Benzenemethanol, 4-ethenyl-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1592-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-VINYLBENZYL ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Vinylbenzyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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